N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride is a benzothiazole-derived small molecule characterized by a complex substitution pattern. Its structure includes:
- A benzothiazole core with 7-chloro and 4-methoxy substituents, which likely influence electronic properties and target binding.
- A dimethylaminoethyl group attached to the acetamide nitrogen, contributing to basicity and solubility via protonation in its hydrochloride salt form .
The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)11-12-24(17(25)13-27-14-7-5-4-6-8-14)20-22-18-16(26-3)10-9-15(21)19(18)28-20;/h4-10H,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBDFFRRIRPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chlorine and methoxy groups onto the benzo[d]thiazole ring.
Attachment of the Phenoxyacetamide Group: The phenoxyacetamide group is introduced through a nucleophilic substitution reaction, where a phenoxyacetyl chloride reacts with the amine group on the benzo[d]thiazole ring.
Addition of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the amine group with a dimethylaminoethyl halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of various biochemical pathways, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound Name | Benzothiazole Substituents | Acetamide/Propanamide Modifications | Hypothesized Impact |
|---|---|---|---|
| Target Compound | 7-Cl, 4-OCH₃ | N-linked dimethylaminoethyl; phenoxyacetamide | Enhanced solubility (HCl salt), potential improved target engagement via Cl/OCH₃. |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide | 6-CF₃ | 2,2-diphenylacetamide | Increased lipophilicity (CF₃); diphenyl groups may hinder solubility. |
| N-(6-Methoxybenzothiazole-2-yl)-2,2-diphenylacetamide | 6-OCH₃ | 2,2-diphenylacetamide | Methoxy improves solubility but diphenyl reduces metabolic stability. |
| N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide | 6-NO₂ | 3-phenylpropanamide | Electron-withdrawing NO₂ may enhance reactivity but decrease metabolic stability. |
| N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide | None | 2-(4-fluorophenyl)acetamide | Fluorine enhances electronegativity; simpler structure may reduce potency. |
Key Observations:
Substituent Position: 7-Chloro vs. 6-Substituents: Chlorine at position 7 (vs. 4-Methoxy: The 4-OCH₃ group in the target compound is rare among the analogs, possibly enhancing solubility without sacrificing target engagement .
Side Chain Variations: The dimethylaminoethyl-phenoxyacetamide moiety in the target compound introduces both basicity (via the tertiary amine) and aromaticity (phenoxy), balancing solubility and target interaction. In contrast, diphenylacetamide derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2,2-diphenylacetamide) exhibit higher lipophilicity, which may limit bioavailability .
Electron-Donating/Withdrawing Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) in other analogs could increase metabolic instability, whereas the target compound’s -Cl and -OCH₃ may offer a balance of electronic effects and stability.
Research Findings and Hypotheses
- Solubility: The hydrochloride salt and dimethylaminoethyl group likely confer superior aqueous solubility compared to non-ionic analogs like N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide.
- Target Binding : The 7-chloro substituent may occupy a hydrophobic pocket in biological targets, as seen in kinase inhibitors with halogenated heterocycles.
- Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than nitro or trifluoromethyl groups, suggesting improved pharmacokinetics .
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various cancer cell lines.
- Molecular Formula : C13H18ClN3OS
- Molecular Weight : 299.82 g/mol
- IUPAC Name : N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
- CAS Number : 1105188-94-0
- Purity : Typically >95%
Synthesis
The compound is synthesized through a multi-step reaction involving the benzothiazole framework and dimethylamino ethyl substitutions. The synthetic pathway generally involves:
- Formation of the benzothiazole core.
- Introduction of the chloro and methoxy groups.
- Coupling with dimethylamino ethyl moieties and phenoxyacetic acid derivatives.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit potent anticancer activities across several human cancer cell lines. The compound has been evaluated for its effects on cell viability, apoptosis induction, and overall cytotoxicity.
Case Studies and Findings
-
In Vitro Studies :
- The compound was tested against various cancer cell lines including HepG2 (liver), A549 (lung), and SKRB-3 (breast).
- Results indicated significant cytotoxic effects with IC50 values ranging from 1.2 nM to 48 nM across different cell lines, showcasing its potential as a broad-spectrum anticancer agent.
Cell Line IC50 (nM) Mechanism of Action SKRB-3 1.2 Apoptosis induction SW620 4.3 Cell cycle arrest A549 44 Mitochondrial disruption HepG2 48 Caspase activation -
Mechanistic Insights :
- Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in HepG2 cells, with apoptotic rates reaching up to 53% at higher concentrations.
- The compound's mechanism appears to involve mitochondrial pathways, leading to cytochrome c release and subsequent activation of caspases.
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Initial assays indicate potential modulation of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
